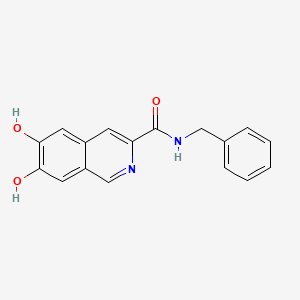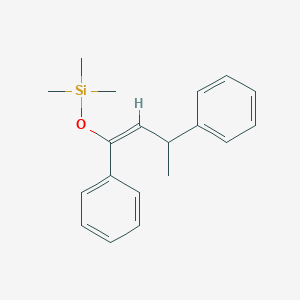
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: is an organic compound that features a trimethylsilane group attached to a 1,3-diphenylbut-1-en-1-yloxy moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane typically involves the reaction of 1,3-diphenylbut-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
1,3-Diphenylbut-1-en-1-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of silanes or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, alkoxides, and amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Oxidation Reactions: Products include silanols and other oxidized derivatives.
Reduction Reactions: Products include silanes and other reduced derivatives.
Applications De Recherche Scientifique
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: has several scientific research applications, including:
Biology: Investigated for its potential use in the modification of biomolecules to enhance stability and solubility.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of ((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and other reactive groups, preventing unwanted side reactions during synthesis. Additionally, the compound can participate in various chemical reactions, leading to the formation of new bonds and functional groups.
Comparaison Avec Des Composés Similaires
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: can be compared with other similar compounds, such as:
Trimethylsilyl chloride: A commonly used reagent for introducing trimethylsilyl groups.
Trimethylsilyl ether: Similar in structure but lacks the diphenylbutenyl moiety.
Trimethylsilyl acetate: Used for similar purposes but has different reactivity and applications.
The uniqueness of This compound lies in its combination of the trimethylsilyl group with the 1,3-diphenylbut-1-en-1-yloxy moiety, which imparts distinct reactivity and properties.
Propriétés
Formule moléculaire |
C19H24OSi |
|---|---|
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
[(E)-1,3-diphenylbut-1-enoxy]-trimethylsilane |
InChI |
InChI=1S/C19H24OSi/c1-16(17-11-7-5-8-12-17)15-19(20-21(2,3)4)18-13-9-6-10-14-18/h5-16H,1-4H3/b19-15+ |
Clé InChI |
CPCGTBPXBZEEMA-XDJHFCHBSA-N |
SMILES isomérique |
CC(/C=C(\C1=CC=CC=C1)/O[Si](C)(C)C)C2=CC=CC=C2 |
SMILES canonique |
CC(C=C(C1=CC=CC=C1)O[Si](C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



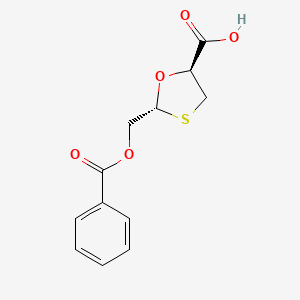

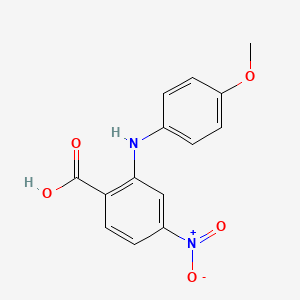
![(2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(chlorocarbonyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11837221.png)
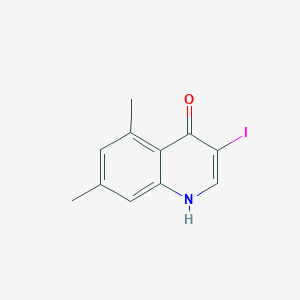

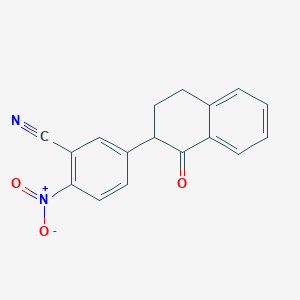
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11837260.png)

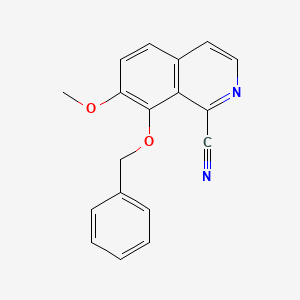
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)

